di-DTPA TL

Description

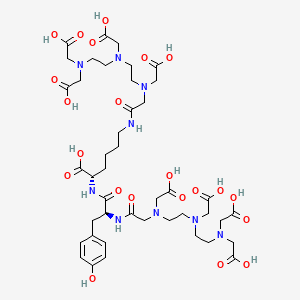

Structure

2D Structure

Properties

Molecular Formula |

C43H65N9O22 |

|---|---|

Molecular Weight |

1060.0 g/mol |

IUPAC Name |

(2S)-6-[[2-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetyl]amino]-2-[[(2S)-2-[[2-[2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C43H65N9O22/c53-29-6-4-28(5-7-29)17-31(45-33(55)19-50(23-37(62)63)14-10-48(21-35(58)59)12-16-52(26-40(68)69)27-41(70)71)42(72)46-30(43(73)74)3-1-2-8-44-32(54)18-49(22-36(60)61)13-9-47(20-34(56)57)11-15-51(24-38(64)65)25-39(66)67/h4-7,30-31,53H,1-3,8-27H2,(H,44,54)(H,45,55)(H,46,72)(H,56,57)(H,58,59)(H,60,61)(H,62,63)(H,64,65)(H,66,67)(H,68,69)(H,70,71)(H,73,74)/t30-,31-/m0/s1 |

InChI Key |

UNVOLMGUPPQHLZ-CONSDPRKSA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)O)NC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)O |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CCCCNC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)C(=O)O)NC(=O)CN(CCN(CCN(CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of di-DTPA in Radioimmunotherapy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of diethylenetriaminepentaacetic acid (DTPA) as a bifunctional chelator in the field of radioimmunotherapy (RIT). It covers the fundamental principles of its application, from antibody conjugation to the therapeutic effects of the resulting radioimmunoconjugates. This document is intended to serve as a detailed resource, incorporating quantitative data, experimental methodologies, and visual representations of key processes to facilitate a deeper understanding for researchers, scientists, and professionals involved in drug development.

Core Principles of di-DTPA in Radioimmunotherapy

Radioimmunotherapy is a targeted cancer treatment modality that utilizes a monoclonal antibody (mAb) to deliver a cytotoxic radionuclide directly to a tumor site. This targeted approach aims to maximize the radiation dose to malignant cells while minimizing exposure to healthy tissues. A critical component of this system is the bifunctional chelating agent (BFC), which forms a stable link between the therapeutic radiometal and the targeting antibody.[1]

Diethylenetriaminepentaacetic acid (DTPA) is a widely employed acyclic chelator in RIT due to its ability to form highly stable complexes with a variety of trivalent radiometals, most notably Indium-111 (¹¹¹In) for imaging and Yttrium-90 (⁹⁰Y) and Lutetium-177 (¹⁷⁷Lu) for therapy. The fundamental role of DTPA is to sequester the radiometal ion, preventing its release in vivo, which could otherwise lead to off-target toxicity and reduced therapeutic efficacy.[2]

The mechanism of action of a di-DTPA-based radioimmunoconjugate can be broken down into several key stages, each critical for the successful delivery of a therapeutic radiation dose to the tumor.

Synthesis of the Radioimmunoconjugate

The preparation of a di-DTPA-based radioimmunoconjugate is a two-step process involving the conjugation of the DTPA chelator to the antibody, followed by the radiolabeling with the therapeutic radionuclide.

Antibody-Chelator Conjugation

The most common method for attaching DTPA to an antibody is through the use of its cyclic anhydride (cDTPAA). This reactive intermediate readily undergoes an acylation reaction with the primary amino groups of lysine residues on the surface of the antibody, forming a stable amide bond.

The number of DTPA molecules conjugated per antibody, known as the chelator-to-antibody ratio (CAR), is a critical parameter that must be optimized. A higher CAR allows for a higher specific activity of the final radioimmunoconjugate, but excessive conjugation can negatively impact the antibody's immunoreactivity and pharmacokinetic properties.[3]

Radiolabeling

Once the DTPA-mAb conjugate is purified, it is incubated with the therapeutic radionuclide (e.g., ⁹⁰YCl₃ or ¹⁷⁷LuCl₃) in a suitable buffer. The DTPA moiety efficiently chelates the radiometal, forming a stable complex. The radiolabeling efficiency is typically high, and the resulting radioimmunoconjugate is purified to remove any unbound radionuclide.

Quantitative Data

The performance of a di-DTPA-based radioimmunoconjugate is evaluated based on several quantitative parameters, including the stability of the radiometal-chelator complex, its biodistribution profile, and the resulting radiation dosimetry.

Stability of di-DTPA Radiometal Complexes

The in vivo stability of the radiometal-chelator complex is paramount to prevent the premature release of the radionuclide. While thermodynamic stability constants (log K) provide a measure of the complex's strength at equilibrium, kinetic inertness is often more predictive of in vivo behavior. DTPA forms highly stable complexes with therapeutic radiometals.

| Radiometal | Chelator | log K | Reference |

| Y³⁺ | DTPA | ~22.0 | [4] |

| Lu³⁺ | DTPA | ~22.4 | [5] |

| In³⁺ | DTPA | ~29.0 |

Table 1: Thermodynamic Stability Constants (log K) of DTPA with Relevant Radiometals.

It is important to note that derivatives of DTPA, such as CHX-A''-DTPA, have been developed to improve the kinetic inertness of the complexes, particularly for ⁹⁰Y.

Biodistribution of di-DTPA Radioimmunoconjugates

Biodistribution studies are essential to determine the uptake and retention of the radioimmunoconjugate in the tumor and various normal organs. These studies are typically performed in tumor-bearing animal models, and the data are expressed as the percentage of the injected dose per gram of tissue (%ID/g).

| Organ | ¹⁷⁷Lu-CHX-A''-DTPA-Rituximab (%ID/g at 72h) | ⁹⁰Y-Ibritumomab Tiuxetan (Zevalin) (%ID/g at 72h) | ¹¹¹In-DTPA-anti-PD-L1 (%ID/g at 72h) |

| Blood | 6.0 ± 0.9 | 2.1 ± 0.5 | 12.6 ± 2.2 (at 24h) |

| Tumor | 9.3 ± 1.0 | 17.0 ± 5.8 | 10.5 ± 3.1 |

| Liver | 7.0 ± 0.7 | 5.1 ± 1.2 | 8.2 ± 1.5 |

| Spleen | 27.4 ± 1.8 | 8.1 ± 2.3 | 15.3 ± 4.7 |

| Kidneys | 3.5 ± 0.4 | 1.8 ± 0.3 | 5.6 ± 1.1 |

| Bone | 1.2 ± 0.2 | 0.7 ± 0.1 | 2.1 ± 0.6 |

Table 2: Comparative Biodistribution Data of di-DTPA-based Radioimmunoconjugates in Murine Models. Data are presented as mean ± SD. Note that values are for different antibodies and tumor models and are intended for illustrative purposes. (Sources:,,)

Dosimetry

Dosimetry involves the calculation of the absorbed radiation dose in different tissues, typically expressed in Gray (Gy) or milliGray per megabecquerel (mGy/MBq). This is a critical step in predicting both the therapeutic efficacy and potential toxicity of a radioimmunoconjugate.

| Organ | ⁹⁰Y-Ibritumomab Tiuxetan (Zevalin) (Gy) | ¹⁷⁷Lu-DTPA-A11 Minibody (mGy/MBq) |

| Tumor | 17.0 (median) | Not reported |

| Liver | 5.1 (median) | 0.8 |

| Spleen | 8.1 (median) | Not reported |

| Lungs | 2.0 (median) | 0.5 |

| Kidneys | 0.22 (median) | 2.7 |

| Red Marrow | 0.74 (median) | 0.2 |

Table 3: Dosimetry Estimates for di-DTPA-based Radioimmunoconjugates. Zevalin data represents the median absorbed dose from a therapeutic regimen. ¹⁷⁷Lu-DTPA-A11 data is based on preclinical studies. (Sources:,)

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the development and evaluation of di-DTPA-based radioimmunoconjugates.

Conjugation of cDTPAA to a Monoclonal Antibody

This protocol describes a general method for conjugating cDTPAA to the lysine residues of a monoclonal antibody.

Materials:

-

Monoclonal antibody (mAb) at 5-10 mg/mL

-

Conjugation buffer: 0.1 M sodium bicarbonate buffer, pH 8.2

-

Cyclic DTPA anhydride (cDTPAA)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Quenching solution: 0.1 M glycine solution

-

Purification buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Size-exclusion chromatography (SEC) column (e.g., PD-10)

Procedure:

-

Antibody Preparation: Buffer exchange the mAb into the conjugation buffer to remove any primary amine-containing substances. Adjust the final concentration to 5-10 mg/mL.

-

cDTPAA Preparation: Immediately before use, dissolve cDTPAA in anhydrous DMSO to a concentration of 10 mg/mL.

-

Conjugation Reaction:

-

Calculate the required volume of the cDTPAA solution to achieve the desired molar excess (e.g., 5:1, 10:1, 20:1 cDTPAA:mAb).

-

Slowly add the cDTPAA solution to the antibody solution while gently vortexing.

-

Incubate the reaction mixture for 1 minute at room temperature.

-

-

Quenching: Add the quenching solution to the reaction mixture to stop the reaction.

-

Purification: Purify the DTPA-mAb conjugate using an SEC column equilibrated with the purification buffer to remove unreacted cDTPAA and byproducts.

-

Characterization:

-

Determine the protein concentration of the purified conjugate (e.g., by measuring absorbance at 280 nm).

-

Determine the chelator-to-antibody ratio (CAR) using a suitable method (see Protocol 4.2).

-

Determination of the Chelator-to-Antibody Ratio (CAR)

A common method for determining the CAR involves a spectrophotometric assay following the chelation of a metal ion by the DTPA-mAb conjugate.

Materials:

-

DTPA-mAb conjugate

-

Arsenazo III indicator dye solution

-

Metal ion solution (e.g., YCl₃) of known concentration

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a standard curve of the metal ion concentration versus absorbance with the Arsenazo III dye.

-

Incubate a known concentration of the DTPA-mAb conjugate with a known excess of the metal ion solution.

-

After the chelation reaction is complete, add the Arsenazo III dye.

-

Measure the absorbance of the solution. The absorbance will be proportional to the amount of unchelated metal ion.

-

Using the standard curve, determine the concentration of unchelated metal ion.

-

Calculate the concentration of chelated metal ion, which corresponds to the concentration of functional DTPA molecules.

-

Divide the concentration of functional DTPA by the concentration of the antibody to obtain the CAR.

Radiolabeling of DTPA-mAb Conjugate with ¹⁷⁷Lu

This protocol provides a general procedure for radiolabeling a DTPA-mAb conjugate with Lutetium-177.

Materials:

-

DTPA-mAb conjugate

-

¹⁷⁷LuCl₃ in 0.05 M HCl

-

Radiolabeling buffer: 0.25 M ammonium acetate, pH 5.5

-

Quenching solution: 50 mM DTPA or EDTA

-

Instant thin-layer chromatography (ITLC) strips

-

Mobile phase: 50 mM DTPA, pH 5

-

Radio-TLC scanner or gamma counter

Procedure:

-

Reaction Setup: In a sterile vial, add the DTPA-mAb conjugate and the radiolabeling buffer.

-

Radiolabeling: Add the desired amount of ¹⁷⁷LuCl₃ to the vial.

-

Incubation: Incubate the reaction mixture at 37-42°C for 30-60 minutes.

-

Quenching: Add the quenching solution to chelate any free ¹⁷⁷Lu.

-

Quality Control (Radiochemical Purity):

-

Spot a small aliquot of the reaction mixture onto an ITLC strip.

-

Develop the strip using the mobile phase.

-

The radiolabeled antibody will remain at the origin, while free ¹⁷⁷Lu will move with the solvent front.

-

Determine the percentage of radioactivity at the origin to calculate the radiochemical purity (RCP), which should be >95%.

-

-

Purification (if necessary): If the RCP is below 95%, purify the radioimmunoconjugate using an SEC column.

In Vitro Serum Stability Assay

This assay evaluates the stability of the radioimmunoconjugate in human serum over time.

Materials:

-

Purified radioimmunoconjugate

-

Human serum

-

Incubator at 37°C

-

ITLC materials (as in Protocol 4.3)

Procedure:

-

Add a known amount of the radioimmunoconjugate to a vial containing human serum.

-

Incubate the mixture at 37°C.

-

At various time points (e.g., 1, 4, 24, 48, 72 hours), take an aliquot of the mixture.

-

Analyze the aliquot by ITLC to determine the percentage of radioactivity still bound to the antibody.

-

Plot the percentage of intact radioimmunoconjugate versus time to assess its stability.

In Vivo Biodistribution Study in a Murine Model

This protocol outlines a typical biodistribution study in tumor-bearing mice.

Materials:

-

Tumor-bearing mice (e.g., nude mice with xenografts)

-

Purified radioimmunoconjugate

-

Saline for injection

-

Gamma counter

Procedure:

-

Injection: Inject a known activity of the radioimmunoconjugate intravenously into the tail vein of the mice.

-

Time Points: At predetermined time points (e.g., 4, 24, 48, 72, 168 hours), euthanize a cohort of mice (typically 3-5 per time point).

-

Tissue Harvesting: Dissect the mice and collect the tumor and major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone, etc.).

-

Measurement: Weigh each tissue sample and measure the radioactivity using a gamma counter. Include a standard of the injected dose for calibration.

-

Data Analysis: Calculate the uptake in each organ as the percentage of the injected dose per gram of tissue (%ID/g).

Cellular Fate and Therapeutic Effect

Cellular Processing of the Radioimmunoconjugate

Upon binding to the target antigen on the tumor cell surface, the radioimmunoconjugate can be internalized through endocytosis. Once inside the cell, it is trafficked to lysosomes, where the antibody is degraded. The di-DTPA-radionuclide complex is typically retained within the lysosome, leading to the accumulation of radioactivity inside the tumor cell. This intracellular retention is crucial for maximizing the radiation dose delivered to the tumor.

Radiation-Induced Cell Killing

The therapeutic effect of the radioimmunoconjugate is mediated by the beta particles emitted by the radionuclide (e.g., ⁹⁰Y or ¹⁷⁷Lu). These high-energy electrons travel a few millimeters in tissue, causing DNA damage in the cells they traverse. This damage, particularly double-strand breaks, can lead to apoptotic cell death.

The Bystander Effect

An important aspect of radioimmunotherapy is the "bystander effect." Because the beta particles can travel across several cell diameters, they can kill not only the target cell to which the radioimmunoconjugate is bound but also adjacent tumor cells that may not express the target antigen. This is particularly advantageous in treating heterogeneous tumors.

Conclusion

The di-DTPA chelation system remains a cornerstone of radioimmunotherapy due to its robust and versatile nature. Its ability to form stable complexes with a range of therapeutic radiometals, coupled with well-established conjugation chemistries, has enabled the development of effective targeted cancer therapies. A thorough understanding of the principles and methodologies outlined in this guide is essential for the continued advancement and optimization of radioimmunoconjugates for clinical applications. The careful control of parameters such as the chelator-to-antibody ratio, and a detailed assessment of biodistribution and dosimetry, are critical for maximizing therapeutic efficacy while ensuring patient safety.

References

- 1. Bifunctional chelators in the design and application of radiopharmaceuticals for oncological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. DTPA-coupled antibodies labeled with yttrium-90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Perspectives on metals-based radioimmunotherapy (RIT): moving forward [thno.org]

An In-depth Technical Guide to the Core Principles of di-DTPA-TL as a Bivalent Hapten in Pretargeted Radioimmunotherapy

This technical guide provides a comprehensive overview of the fundamental principles of diethylenetriaminepentaacetic acid-tyrosyl-lysine (di-DTPA-TL) as a bivalent hapten for researchers, scientists, and drug development professionals. The focus is on its application in pretargeted radioimmunotherapy (PRIT), a multi-step strategy designed to enhance the therapeutic index of radionuclide-based cancer treatments.

Core Concept: Pretargeted Radioimmunotherapy with a Bivalent Hapten

Pretargeted radioimmunotherapy (PRIT) separates the tumor-targeting step from the delivery of the radioactive payload. This approach aims to minimize the systemic toxicity associated with conventional radioimmunotherapy, where a directly radiolabeled antibody circulates in the body for an extended period. The PRIT strategy involves three key components:

-

Bispecific Antibody (bsAb): This antibody has dual specificity. One arm binds to a tumor-associated antigen (e.g., carcinoembryonic antigen, CEA), while the other arm recognizes a small-molecule hapten.

-

Clearing Agent (Optional): In some protocols, a clearing agent is administered to remove unbound bispecific antibody from circulation.

-

Radiolabeled Hapten: A small molecule, such as di-DTPA-TL, that is chelated with a therapeutic radionuclide. This hapten is rapidly cleared from the body unless it is captured by the tumor-localized bispecific antibody.

The di-DTPA-TL hapten is "bivalent," meaning it has two DTPA chelating moieties. This bivalency can increase the affinity and binding avidity to the anti-DTPA arm of the bispecific antibody, potentially leading to improved tumor retention of the radiolabel.

The di-DTPA-TL Bivalent Hapten

The di-DTPA-TL hapten is a peptide-based chelating agent. A common structure is a peptide backbone, such as Ac-Phe-Lys(DTPA)-Tyr-Lys(DTPA)-NH2, where two DTPA molecules are conjugated to lysine residues. The tyrosine residue can also serve as a site for radioiodination. This structure offers good hydrophilicity and favorable biodistribution characteristics.[1]

The DTPA moieties are powerful chelators for various metallic radionuclides, including Indium-111 (¹¹¹In) for imaging and Yttrium-90 (⁹⁰Y) or Lutetium-177 (¹⁷⁷Lu) for therapy. The peptide backbone can be modified to optimize its pharmacokinetic properties.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from preclinical studies evaluating the efficacy of pretargeting with a bispecific anti-CEA x anti-DTPA antibody and a radiolabeled di-DTPA hapten in tumor-bearing mouse models.

Table 1: Biodistribution of ¹¹¹In-labeled di-DTPA Hapten after Pretargeting with an Anti-CEA x Anti-DTPA Bispecific Antibody in LS174T Tumor-Bearing Mice

| Time Post-Injection | Tumor Uptake (%ID/g) | Tumor-to-Blood Ratio |

| 4 hours | 13.1 ± 5.1 | 0.6 ± 0.2 |

| 24 hours | 11.3 ± 4.1 | 45.1 ± 0.9 |

| 48 hours | Not Reported | Not Reported |

| 72 hours | Not Reported | 445 ± 90 |

%ID/g = percentage of injected dose per gram of tissue. Data represents mean ± standard deviation. Source: Adapted from a study on pretargeting CEA-expressing tumors.[2]

Table 2: Comparison of Tumor Uptake with Different Radionuclides using a di-DTPA Hapten in a Pretargeting Model

| Radionuclide Label | Tumor Uptake at 3h (%ID/g) |

| ⁹⁹ᵐTc | 12.6 ± 5.2 |

| ¹⁸⁸Re | 16.9 ± 5.5 |

%ID/g = percentage of injected dose per gram of tissue. Data represents mean ± standard deviation. Source: Adapted from experimental pretargeting studies.[3]

Experimental Protocols

The following are generalized methodologies for key experiments in the development and evaluation of a di-DTPA-TL-based pretargeted radioimmunotherapy system.

Synthesis of the di-DTPA Bivalent Hapten

Objective: To synthesize a peptide-based bivalent hapten capable of chelating radionuclides.

Materials:

-

Fmoc-protected amino acids (e.g., Fmoc-Lys(Boc)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Phe-OH)

-

Rink Amide resin

-

DTPA-anhydride

-

Solid-phase peptide synthesis reagents (coupling agents like HBTU, bases like DIPEA, deprotection solutions like piperidine in DMF)

-

Cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, water)

-

HPLC for purification

-

Mass spectrometer for characterization

Protocol:

-

Peptide Synthesis: The peptide backbone (e.g., Phe-Lys-Tyr-Lys) is assembled on a solid support (Rink Amide resin) using standard Fmoc-based solid-phase peptide synthesis.

-

DTPA Conjugation: Following the assembly of the peptide, the lysine side-chain protecting groups (Boc) are removed. The resin-bound peptide is then reacted with an excess of DTPA-anhydride in a suitable solvent (e.g., DMF with a mild base) to attach the DTPA moieties to the lysine side chains.

-

Cleavage and Deprotection: The synthesized hapten is cleaved from the resin, and all remaining protecting groups are removed using a strong acid cocktail.

-

Purification: The crude hapten is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: The final product is characterized by mass spectrometry to confirm its molecular weight and purity.

Production of the Anti-CEA x Anti-DTPA Bispecific Antibody

Objective: To produce a bispecific antibody that can simultaneously bind to CEA on tumor cells and the di-DTPA hapten.

Methods:

-

Quadroma Technology: This involves the fusion of two different hybridoma cell lines, one producing an anti-CEA antibody and the other an anti-DTPA antibody. The resulting quadroma cells secrete a mixture of antibodies, including the desired bispecific antibody, which must then be purified.

-

Chemical Cross-linking: Fab' fragments from the anti-CEA and anti-DTPA antibodies are generated by enzymatic digestion and reduction. These fragments are then chemically cross-linked using reagents like N,N'-o-phenylenedimaleimide to form a F(ab')₂ bispecific construct.[3]

-

Recombinant DNA Technology: Genes encoding the variable domains of the anti-CEA and anti-DTPA antibodies are cloned and expressed in a suitable host system (e.g., mammalian cells) as a single fusion protein.

Purification: The bispecific antibody is purified from the cell culture supernatant or reaction mixture using a combination of chromatographic techniques, such as protein A affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography.

Radiolabeling of the di-DTPA Hapten

Objective: To chelate a therapeutic or imaging radionuclide to the di-DTPA hapten.

Materials:

-

Synthesized di-DTPA hapten

-

Radionuclide in a suitable buffer (e.g., ¹¹¹InCl₃, ¹⁷⁷LuCl₃)

-

Metal-free buffers (e.g., ammonium acetate or sodium citrate)

-

Instant thin-layer chromatography (ITLC) strips for quality control

Protocol:

-

The di-DTPA hapten is dissolved in a metal-free buffer.

-

The radionuclide solution is added to the hapten solution.

-

The reaction mixture is incubated at an optimized temperature (often room temperature or slightly elevated) for a specific duration (e.g., 15-30 minutes).

-

The radiolabeling efficiency is determined by ITLC to measure the percentage of radionuclide incorporated into the hapten versus free radionuclide.

-

If necessary, the radiolabeled hapten can be purified from unincorporated radionuclide using a small separation column (e.g., C18 Sep-Pak).

In Vivo Pretargeting and Biodistribution Studies

Objective: To evaluate the tumor-targeting efficacy and biodistribution of the radiolabeled hapten in an animal model.

Materials:

-

Tumor-bearing animals (e.g., nude mice with human colorectal cancer xenografts expressing CEA)

-

Anti-CEA x anti-DTPA bispecific antibody

-

Radiolabeled di-DTPA hapten

-

Gamma counter for measuring radioactivity in tissues

Protocol:

-

Bispecific Antibody Injection: A predetermined dose of the bispecific antibody is administered to the tumor-bearing mice (typically intravenously).

-

Pretargeting Interval: The antibody is allowed to accumulate at the tumor site and clear from the circulation over a period of time (e.g., 24-72 hours).

-

Radiolabeled Hapten Injection: The radiolabeled di-DTPA hapten is then injected into the mice.

-

Biodistribution Analysis: At various time points after hapten injection, cohorts of mice are euthanized. Tumors, blood, and major organs are collected, weighed, and the radioactivity in each sample is measured using a gamma counter.

-

Data Analysis: The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g) and as tumor-to-normal tissue ratios.

Visualizations

Pretargeted Radioimmunotherapy Workflow

References

- 1. A series of anti-CEA/anti-DOTA bispecific antibody formats evaluated for pre-targeting: comparison of tumor uptake and blood clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Experimental pretargeting studies of cancer with a humanized anti-CEA x murine anti-[In-DTPA] bispecific antibody construct and a (99m)Tc-/(188)Re-labeled peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Tyrosine in di-DTPA Polypeptide Design for Theranostics

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the strategic use of tyrosine residues in the design of polypeptides featuring dual diethylenetriaminepentaacetic acid (di-DTPA) chelators for applications in targeted radionuclide therapy and diagnostics (theranostics). The incorporation of multiple chelating agents aims to increase the specific activity of radiolabeled polypeptides, thereby enhancing their therapeutic efficacy and imaging sensitivity. Tyrosine serves as a versatile anchor for such modifications due to its unique chemical properties and relatively low abundance, allowing for site-specific conjugation.

Data Presentation: Quantitative Analysis of DTPA-Conjugated Peptides

The following tables summarize key quantitative parameters for DTPA and di-DTPA conjugated molecules, providing a basis for comparison and design considerations.

Table 1: Radiolabeling Efficiency and Specific Activity

| Compound | Radionuclide | Radiolabeling Yield (%) | Specific Activity | Reference |

| 111In-DTPA-D-Phe1-octreotide | 111In | > 95% | Not specified | [1] |

| 111In-DTPA-peptide | 111In | Not specified | Up to 1.7 GBq/nmol | [2] |

| 177Lu-DTPA-A11 Minibody | 177Lu | 98% | 0.4 MBq/µg | [3] |

| 90Y-labeled antiTac (1B4M-DTPA) | 90Y | Not specified | 185-555 MBq | [4] |

| 111In-labeled antiTac (1B4M-DTPA) | 111In | Not specified | ~185 MBq | [4] |

Table 2: In Vitro Stability of Radiolabeled Peptides

| Compound | Medium | Time Point | Stability (%) | Reference |

| 111In-Tyr-DO3A | Mouse Plasma | Not specified | High | |

| 177Lu-DTPA-A11 Minibody | Not specified | 24 h | > 90% |

Table 3: Receptor Binding Affinity of a CXCR4 Antagonist

| Compound | Assay | IC50 (nM) | Reference |

| In-DTPA-labeled CXCR4 antagonist | SDF-1-CXCR4 binding | Highly potent (exact value not specified) | |

| Eu-DTPA-(A)-H2 (relaxin analog) | RXFP1 receptor binding | Lower affinity than native H2 relaxin |

Table 4: In Vivo Biodistribution of 111In-diDTPA and 111In-DTPA Labeled Antibody (%ID/g)

| Organ | 111In-diDTPA (24h) | 111In-DTPA (24h) | 111In-diDTPA (72h) | 111In-DTPA (72h) |

| Blood | ~10 | ~12 | ~5 | ~6 |

| Liver | ~5 | ~8 | ~4 | ~6 |

| Spleen | ~3 | ~4 | ~2 | ~3 |

| Kidneys | ~8 | ~10 | ~7 | ~8 |

| Tumor | ~25 | ~20 | ~20 | ~15 |

Note: Data is estimated from graphical representations in the source and is intended for comparative purposes.

Experimental Protocols

Detailed methodologies for the synthesis, conjugation, and evaluation of di-DTPA TL polypeptides are provided below.

Solid-Phase Peptide Synthesis (SPPS) of a Tyrosine-Containing Peptide

This protocol outlines the manual synthesis of a generic tyrosine-containing peptide using Fmoc/tBu strategy.

Materials:

-

Rink Amide MBHA resin

-

Fmoc-amino acids (including Fmoc-Tyr(tBu)-OH)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Ethyl cyanohydroxyiminoacetate (Oxyma Pure)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Activate the Fmoc-amino acid (3 equivalents) with DIC (3 eq.) and Oxyma Pure (3 eq.) in DMF for 15 minutes.

-

Add the activated amino acid solution to the deprotected resin and shake for 2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.

-

-

Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.

-

Cleavage and Deprotection: After the final amino acid is coupled, wash the resin with DCM and dry under vacuum. Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours.

-

Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and dry. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity of the purified peptide by mass spectrometry.

Proposed Synthesis of a di-DTPA-Tyrosine Linker

Materials:

-

Nα-Fmoc-Nε-Boc-L-lysine

-

DTPA-anhydride

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous DMF

-

Tyrosine methyl ester

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

Procedure:

-

Synthesis of a Lysine-DTPA scaffold:

-

Dissolve Nα-Fmoc-Nε-Boc-L-lysine in anhydrous DMF.

-

Add DIPEA to deprotonate the alpha-amino group.

-

Slowly add a solution of DTPA-anhydride (2.2 equivalents) in anhydrous DMF.

-

Stir the reaction at room temperature overnight.

-

Purify the resulting Fmoc-Lys(di-DTPA)-OH by RP-HPLC.

-

-

Conjugation to Tyrosine:

-

Activate the carboxyl groups of the Fmoc-Lys(di-DTPA)-OH with EDC and NHS in DMF.

-

Add Tyrosine methyl ester to the activated scaffold solution.

-

Stir the reaction at room temperature for 4-6 hours.

-

Purify the final di-DTPA-Tyrosine linker product by RP-HPLC and characterize by mass spectrometry.

-

Site-Specific Conjugation of di-DTPA-Tyrosine Linker to a Peptide

This protocol describes the conjugation of the pre-synthesized di-DTPA-Tyrosine linker to the N-terminus of a peptide on-resin.

Procedure:

-

Synthesize the desired peptide sequence on a solid support as described in Protocol 1, leaving the N-terminal Fmoc group intact.

-

Deprotect the N-terminal Fmoc group using 20% piperidine in DMF.

-

Couple the pre-synthesized and activated di-DTPA-Tyrosine linker to the N-terminus of the resin-bound peptide using standard coupling reagents (e.g., HATU, DIPEA in DMF).

-

Cleave the di-DTPA-peptide from the resin and deprotect the side chains using a TFA cleavage cocktail.

-

Purify the final conjugate by RP-HPLC.

Radiolabeling of di-DTPA-Peptide Conjugate with 177Lu

Materials:

-

di-DTPA-peptide conjugate

-

177LuCl₃ in HCl

-

Ammonium acetate buffer (0.25 M, pH 5.5) with Chelex 100

-

Gentisic acid

-

Sterile, metal-free reaction vials

Procedure:

-

Dissolve the di-DTPA-peptide conjugate in the ammonium acetate buffer.

-

Add gentisic acid as a radical scavenger.

-

Add the required activity of 177LuCl₃ to the peptide solution.

-

Incubate the reaction mixture at room temperature for 30 minutes.

-

Determine the radiochemical purity using instant thin-layer chromatography (ITLC) or RP-HPLC with a radioactivity detector. A radiochemical purity of >95% is generally required for in vivo studies.

-

If necessary, purify the radiolabeled peptide using a C18 Sep-Pak cartridge.

In Vitro Stability Assay

Procedure:

-

Incubate the purified radiolabeled di-DTPA-peptide in human serum or phosphate-buffered saline (PBS) at 37°C.

-

At various time points (e.g., 1, 4, 24, 48 hours), take aliquots of the incubation mixture.

-

Analyze the aliquots by RP-HPLC with a radioactivity detector to determine the percentage of intact radiolabeled peptide.

Receptor Binding Affinity Assay (Competitive)

This protocol determines the half-maximal inhibitory concentration (IC50) of the non-radiolabeled di-DTPA-peptide conjugate.

Materials:

-

Cells expressing the target receptor (e.g., somatostatin receptor)

-

Radiolabeled standard ligand with known affinity for the receptor

-

Binding buffer

-

Non-radiolabeled di-DTPA-peptide conjugate at various concentrations

-

Cell harvester and filter mats

-

Gamma counter

Procedure:

-

Plate the receptor-expressing cells in a multi-well plate.

-

Add a fixed concentration of the radiolabeled standard ligand to each well.

-

Add increasing concentrations of the non-radiolabeled di-DTPA-peptide conjugate to the wells.

-

Incubate the plate at 37°C for 1 hour to allow for competitive binding.

-

Wash the cells to remove unbound ligand.

-

Harvest the cells onto filter mats and measure the bound radioactivity using a gamma counter.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration and determine the IC50 value using non-linear regression analysis.

Mandatory Visualization

Proposed Synthesis of a di-DTPA-Tyrosine Linker

Caption: Proposed synthetic route for a di-DTPA-Tyrosine linker.

Workflow for this compound Polypeptide Development

Caption: Preclinical development workflow for this compound polypeptides.

Somatostatin Receptor Signaling Pathway

Caption: Somatostatin receptor signaling pathway targeted by radiolabeled analogs.

References

- 1. Conventional and high-yield synthesis of DTPA-conjugated peptides: application of a monoreactive DTPA to DTPA-D-Phe1-octreotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Site-specific conjugation of diethylenetriaminepentaacetic acid to recombinant human granulocyte-colony-stimulating factor: preservation of protein structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development of peptide and protein based radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Similarities and differences in 111In- and 90Y-labeled 1B4M-DTPA antiTac monoclonal antibody distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of Diethylenetriaminepentaacetic Acid Diethyl Ester (di-DTPA TL): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of the diethyl ester of diethylenetriaminepentaacetic acid (di-DTPA TL), a significant derivative of DTPA developed to enhance its therapeutic potential. This document, based on the assumption that "this compound" refers to the diethyl ester prodrug of DTPA, often denoted as C2E2, compiles essential data on its synthesis, stability, and behavior in biological systems.[1][2] The information is intended to support research and development efforts in fields such as medicinal chemistry, pharmacology, and drug delivery.

Core Physicochemical Data

The conversion of the hydrophilic DTPA into its diethyl ester derivative brings about significant changes in its physicochemical characteristics, primarily aimed at improving its oral bioavailability.[2] While comprehensive data for a single "this compound" entity is not available in a unified source, the following table summarizes key quantitative parameters for the diethyl ester of DTPA (C2E2) and its parent compound, DTPA, for comparative purposes.

| Property | Diethyl Ester of DTPA (C2E2) | Diethylenetriaminepentaacetic Acid (DTPA) | Reference |

| Molecular Weight | 449.49 g/mol (Calculated) | 393.35 g/mol | [3] |

| Appearance | Crystalline powder | White crystalline solid | [2] |

| Solubility | High solubility | Limited solubility in water (<0.5 g/100 mL) | |

| Lipophilicity (logP) | Improved lipophilicity over DTPA | -4.9 | |

| Stability | Stable in simulated gastric and intestinal fluids; Capsules stable for 12 months under accelerated conditions. | Forms stable complexes with metal ions. | |

| Protein Binding | Data not available for the specific diethyl ester. However, 99mTc-DTPA shows in vitro protein binding of 9.25% to 11.12%. | The extent of binding is influenced by the chelated metal. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the experimental protocols for the synthesis and characterization of the diethyl ester of DTPA.

Synthesis of Diethyl Ester of DTPA (C2E2)

Two primary methods for the synthesis of the diethyl ester of DTPA (C2E2) have been reported.

Method 1: This method involves the reaction of DTPA bis-anhydride with ethanol and pyridine. The reaction mixture is stirred under an inert atmosphere, followed by dissolution in dichloromethane and cooling to yield the product.

Method 2: This larger-scale synthesis also utilizes DTPA bis-anhydride and absolute ethanol. The mixture is heated to reflux, filtered, and then cooled to induce crystallization of the diethyl ester.

Characterization of the synthesized compound is typically performed using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and elemental analysis to confirm its structure and purity.

Determination of Physicochemical Properties

Solubility: The solubility of the diethyl ester of DTPA can be determined by adding an excess amount of the compound to a known volume of solvent (e.g., water, simulated gastric fluid, simulated intestinal fluid). The suspension is stirred until equilibrium is reached, after which the solution is filtered, and the concentration of the dissolved compound is measured using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC).

Lipophilicity (logP): The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. It is determined by dissolving the compound in a mixture of n-octanol and water. After thorough mixing and phase separation, the concentration of the compound in each phase is quantified, typically by HPLC. The logP is then calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Stability Studies: A stability-indicating assay method, usually employing HPLC, is used to assess the stability of the diethyl ester of DTPA under various conditions. The compound is subjected to stress conditions such as acidic and basic hydrolysis, oxidation, heat, and photolysis. The degradation of the parent compound and the formation of any degradation products are monitored over time. For instance, the stability in simulated gastric and intestinal fluids is evaluated by incubating the compound in these fluids and analyzing samples at different time points.

In Vitro Protein Binding: The extent of plasma protein binding can be determined using methods like ultrafiltration. The compound is incubated with plasma, and then the free (unbound) fraction is separated from the protein-bound fraction by centrifugation through a semi-permeable membrane. The concentration of the compound in the ultrafiltrate is then measured to determine the percentage of unbound drug. For radiolabeled compounds like 99mTc-DTPA, the radioactivity in the total plasma and the ultrafiltrate is measured to calculate the protein binding.

Visualizations

The following diagrams illustrate key conceptual frameworks and experimental workflows related to the physicochemical characterization of the diethyl ester of DTPA.

Caption: Workflow for the synthesis and characterization of this compound.

Caption: Experimental workflow for physicochemical property evaluation.

Caption: Proposed in vivo pathway of this compound as a prodrug.

References

- 1. US9546129B2 - DTPA prodrugs, compositions thereof, and methods of using the same - Google Patents [patents.google.com]

- 2. Synthesis and Physicochemical Characterization of a Diethyl Ester Prodrug of DTPA and Its Investigation as an Oral Decorporation Agent in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diethylenetriaminepentaacetic acid | C14H23N3O10 | CID 3053 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Cornerstone of Chelation: A Technical Guide to Diethylenetriaminepentaacetic Acid (DTPA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethylenetriaminepentaacetic acid (DTPA) is a powerful polyaminocarboxylic acid chelating agent with significant applications across medicine, research, and industry.[1][2][3] Its remarkable ability to form stable, water-soluble complexes with a wide array of metal ions underpins its use in treating heavy metal and radionuclide contamination, as a contrast agent in medical imaging, and as a stabilizer in various industrial processes.[4][5] This technical guide provides a comprehensive overview of the foundational research on DTPA, delving into its chemical properties, mechanism of action, synthesis, and key applications. It is designed to be a core resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows.

Chemical Properties and Synthesis

DTPA is an aminopolycarboxylic acid featuring a diethylenetriamine backbone with five carboxymethyl groups. This structure provides eight potential coordination sites (three nitrogen atoms and five carboxyl groups), enabling it to act as an octadentate ligand and form highly stable complexes with metal ions. The formation constants for its complexes are approximately 100 times greater than those for the well-known chelating agent EDTA.

The most common industrial and laboratory-scale synthesis of DTPA is the chloroacetic acid method, which involves the reaction of diethylenetriamine (DETA) with chloroacetic acid in an alkaline medium.

Mechanism of Chelation

The therapeutic and industrial efficacy of DTPA is derived from the process of chelation, a chemical reaction where a molecule forms multiple bonds with a single metal ion. DTPA's multidentate nature allows it to effectively "wrap around" a metal ion, sequestering it and preventing it from participating in other chemical reactions.

In a therapeutic context, such as the treatment of heavy metal poisoning, the mechanism can be summarized as follows:

-

Administration: DTPA is typically administered intravenously as either the calcium (Ca-DTPA) or zinc (Zn-DTPA) salt.

-

Metal Exchange: In the bloodstream, heavy metal or radionuclide ions with a higher affinity for DTPA displace the calcium or zinc ion from the DTPA complex.

-

Complex Formation: The toxic metal is sequestered within the DTPA molecule, forming a stable, water-soluble chelate.

-

Excretion: The newly formed metal-DTPA complex is rapidly eliminated from the body, primarily through glomerular filtration in the kidneys and subsequent excretion in the urine.

Data Presentation

Table 1: Stability Constants (log K) of DTPA with Various Metal Ions

| Metal Ion | log K |

| Pb²⁺ | 18.8 |

| Gd³⁺ | 22.46 |

| Fe³⁺ | 27.4 |

| Cu²⁺ | 21.4 |

| Zn²⁺ | 18.4 |

| Ni²⁺ | 20.2 |

| Co²⁺ | 19.1 |

| Cd²⁺ | 19.2 |

| Mn²⁺ | 15.6 |

| Ca²⁺ | 10.8 |

| Mg²⁺ | 9.3 |

Note: Stability constants can vary with experimental conditions such as pH and ionic strength.

Table 2: Pharmacokinetic Properties of DTPA

| Parameter | Value |

| Plasma Half-Life | 20–60 minutes |

| Distribution | Extracellular space |

| Protein Binding | Minimal |

| Metabolism | Does not undergo significant metabolism |

| Primary Route of Excretion | Urine via glomerular filtration |

| Oral Bioavailability | Poor (~3-5%) |

Table 3: Toxicological Profile of DTPA

| Aspect | Description |

| Acute Toxicity (48h LC50, Daphnia carinata) | 245 mg/L |

| Chronic Toxicity (Daphnia carinata) | Reduced brood size and increased age at reproductive instar at 10 mg/L. |

| Human Adverse Effects | Nausea, vomiting, diarrhea, fever, chills, myalgias, headache, metallic taste, dermatitis. Life-threatening side effects are uncommon. |

| Developmental Toxicity | Can be induced by zinc depletion, which is negated by zinc supplementation or use of Zn-DTPA. |

| Contraindications | Hypersensitivity, uranium or neptunium exposure. Ca-DTPA is contraindicated in patients with renal failure, nephrotic syndrome, or bone marrow suppression, and in pregnancy. |

Experimental Protocols

Protocol 1: Synthesis of DTPA via the Chloroacetic Acid Method

This protocol is adapted from established laboratory procedures.

Materials:

-

Diethylenetriamine (DETA)

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Reaction vessel with overhead stirrer, dropping funnel, and temperature probe

-

Ice bath

Procedure:

-

Preparation of Chloroacetic Acid Solution: In the reaction vessel, dissolve chloroacetic acid in deionized water.

-

Addition of Diethylenetriamine: Cool the chloroacetic acid solution to between -10°C and 5°C using an ice bath. Slowly add diethylenetriamine to the cooled solution while stirring vigorously. The molar ratio of DETA to chloroacetic acid should be approximately 1:5. Maintain the low temperature during this addition.

-

Alkalinization: Slowly add a concentrated sodium hydroxide solution to the reaction mixture, maintaining the temperature between -5°C and 30°C. Continue the addition until the pH of the solution is alkaline.

-

Reaction Completion: After the addition of sodium hydroxide is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-5 hours.

-

Final pH Adjustment: Cool the reaction mixture and adjust the pH to 11.5 with additional sodium hydroxide solution if necessary. The resulting solution contains the pentasodium salt of DTPA.

-

Purification (Acidification): To obtain the free acid form of DTPA, slowly add a strong acid (e.g., HCl) to the solution of the pentasodium salt until the pH is acidic, causing the DTPA to precipitate. The precipitate can then be collected by filtration, washed with cold water, and dried.

Protocol 2: Determination of Metal-DTPA Stability Constants via Spectrophotometry

Principle: This method relies on the Beer-Lambert law. By measuring the absorbance of a series of solutions with varying concentrations of the metal ion and DTPA, the concentration of the metal-DTPA complex can be determined, which is then used to calculate the stability constant.

Materials:

-

Stock solution of the metal ion of interest

-

Stock solution of DTPA

-

Buffer solution to maintain a constant pH

-

Spectrophotometer

-

Cuvettes

Procedure:

-

Prepare a Series of Solutions: Prepare a series of solutions containing a fixed concentration of the metal ion and varying concentrations of DTPA. Also, prepare a series of solutions with a fixed concentration of DTPA and varying concentrations of the metal ion. Ensure all solutions are maintained at a constant pH and ionic strength using a suitable buffer.

-

Measure Absorbance: Measure the absorbance of each solution at the wavelength of maximum absorbance for the metal-DTPA complex.

-

Data Analysis:

-

Use the method of continuous variations (Job's plot) or the mole-ratio method to determine the stoichiometry of the metal-DTPA complex.

-

Calculate the molar absorptivity of the complex.

-

Using the absorbance data and the molar absorptivity, calculate the equilibrium concentrations of the free metal ion, free DTPA, and the metal-DTPA complex in each solution.

-

Calculate the stability constant (K) using the formula: K = [Metal-DTPA Complex] / ([Free Metal Ion] * [Free DTPA]).

-

Mandatory Visualizations

Caption: Workflow of DTPA chelation therapy.

Caption: Simplified pathway of heavy metal-induced cellular toxicity and the intervention point of DTPA.

Applications in Drug Development and Research

DTPA's utility extends beyond the treatment of heavy metal poisoning. Its strong chelating properties have made it a cornerstone in various areas of drug development and research:

-

Magnetic Resonance Imaging (MRI): Gadolinium-DTPA (Gd-DTPA) is a widely used MRI contrast agent. The stable complex enhances the visibility of internal body structures, leading to more accurate diagnoses, while preventing the release of toxic free gadolinium ions.

-

Radiopharmaceuticals: DTPA is used to chelate radioisotopes like Technetium-99m (Tc-99m) for diagnostic imaging in nuclear medicine, such as in kidney and lung scans.

-

Drug Delivery: DTPA derivatives are being explored for targeted drug delivery systems. By conjugating DTPA to therapeutic agents, researchers can create complexes that selectively bind to specific receptors or target sites, enhancing efficacy and reducing side effects.

-

In Vitro and In Vivo Studies: DTPA is used in laboratory research to control for the effects of trace metal ions in cell culture and buffer solutions. It is also a critical tool in studying the biological roles of various metal ions. Recent research has explored incorporating DTPA into copolymers to enhance its blood circulation time for improved prophylactic protection against actinide contamination.

Conclusion

Diethylenetriaminepentaacetic acid is a versatile and powerful chelating agent with a rich history of application in medicine and industry. Its strong affinity for a wide range of metal ions, coupled with a well-characterized safety and pharmacokinetic profile, ensures its continued importance in the treatment of heavy metal and radionuclide contamination. Furthermore, the unique properties of DTPA continue to be leveraged in the development of advanced diagnostic and therapeutic agents. This guide provides a foundational understanding of DTPA, offering valuable data and protocols to support ongoing research and development efforts in the scientific community.

References

Novel Applications of di-DTPA TL: An In-depth Technical Guide

This technical guide provides a comprehensive overview of exploratory studies on novel applications of diethylenetriaminepentaacetic acid (di-DTPA) and its derivatives. Tailored for researchers, scientists, and drug development professionals, this document delves into the core of emerging theranostic and therapeutic strategies, focusing on quantitative data, detailed experimental methodologies, and the underlying biological pathways.

Targeted Radionuclide Therapy with ¹⁷⁷Lu-labeled Anti-HER2 Nanobody

The development of smaller targeting vectors like nanobodies conjugated with chelating agents such as DTPA represents a significant advancement in targeted radionuclide therapy. These constructs offer favorable pharmacokinetic profiles, including rapid tumor targeting and clearance from non-target tissues.

Data Presentation

Table 1: Comparative Biodistribution of Untagged ¹⁷⁷Lu-DTPA-2Rs15d Nanobody and ¹⁷⁷Lu-DTPA-Trastuzumab in HER2-positive Xenografted Mice.

| Time Point (post-injection) | Organ/Tissue | Untagged ¹⁷⁷Lu-DTPA-2Rs15d (% IA/g ± SD) | ¹⁷⁷Lu-DTPA-Trastuzumab (% IA/g ± SD) |

| 1 h | Tumor | 6.50 ± 0.24 | - |

| Kidney | 10.36 ± 1.73 | - | |

| 48 h | Tumor | 2.15 ± 0.11 | - |

| Kidney | 2.08 ± 0.29 | - | |

| 120 h | Tumor | 1.15 ± 0.16 | - |

| Kidney | 0.40 ± 0.29 | - |

Data adapted from a study on ¹⁷⁷Lu-labeled anti-HER2 nanobody.[1]

Table 2: Dosimetry Calculations for a Single Dose of ¹⁷⁷Lu-DTPA-untagged 2Rs15d with Gelofusin vs. ¹⁷⁷Lu-DTPA-Trastuzumab.

| Agent | Absorbed Dose to Tumor (Gy/MBq) |

| Untagged ¹⁷⁷Lu-DTPA-2Rs15d + Gelofusin | 0.90 |

| ¹⁷⁷Lu-DTPA-Trastuzumab | ~5.4 |

Note: While ¹⁷⁷Lu-DTPA-Trastuzumab delivers a higher dose to the tumor, it also results in a significantly higher radiation burden to healthy tissues like the lungs, liver, spleen, bone, and blood.[1][2][3]

Experimental Protocols

Protocol 1: Radiolabeling of Anti-HER2 Nanobody with ¹⁷⁷Lu

-

Conjugation: Conjugate the anti-HER2 nanobody (2Rs15d) with a bifunctional DTPA chelator (e.g., 1B4M-DTPA).

-

Purification: Purify the DTPA-nanobody conjugate using size-exclusion chromatography (SEC).

-

Radiolabeling: Incubate the purified conjugate with ¹⁷⁷LuCl₃ in a suitable buffer (e.g., 0.1 M ammonium acetate, pH 7.0) at room temperature.

-

Quality Control: Determine the radiolabeling efficiency and purity using instant thin-layer chromatography (ITLC) and SEC.

Protocol 2: Ex Vivo Biodistribution Study in Xenografted Mice

-

Animal Model: Use immunodeficient mice bearing HER2-positive tumor xenografts.

-

Injection: Intravenously inject the ¹⁷⁷Lu-DTPA-nanobody construct into the mice. A co-infusion of Gelofusin can be used to reduce kidney uptake.[2]

-

Tissue Harvesting: At predetermined time points (e.g., 1, 3, 6, 24, 48, 72, 96, 120, and 168 hours post-injection), euthanize the mice and harvest relevant organs and tissues (tumor, blood, kidneys, liver, spleen, lungs, bone, etc.).

-

Radioactivity Measurement: Weigh the tissues and measure the radioactivity using a gamma counter.

-

Data Analysis: Calculate the percentage of injected activity per gram of tissue (% IA/g).

Mandatory Visualization

Oral di-DTPA Esters for Radionuclide Decorporation

To overcome the poor oral bioavailability of DTPA, esterification strategies have been explored to increase lipophilicity and enhance absorption. The di-ethyl ester of DTPA (C2E2) has shown promise as an oral decorporation agent for transuranic elements like Americium-241 (²⁴¹Am).

Data Presentation

Table 3: Efficacy of a Single Oral Dose of C2E2 in ²⁴¹Am-Contaminated Beagle Dogs.

| Treatment Group | Total Cumulative ²⁴¹Am Excretion (% of Initial Body Burden) |

| Untreated Control | ~5% |

| C2E2 (30 mg/kg) | Significantly higher than control |

Table 4: Reduction of ²⁴¹Am Retention in Tissues of Beagle Dogs Treated with Oral C2E2.

| Tissue | % Reduction in ²⁴¹Am Retention (Compared to Control) |

| Liver | Significant |

| Kidney | Significant |

| Lung | Significant |

| Bone | Significant |

Note: The studies demonstrated that oral administration of C2E2 significantly increased ²⁴¹Am elimination and reduced its retention in key tissues.

Experimental Protocols

Protocol 3: Synthesis and Characterization of C2E2

-

Synthesis: Synthesize the di-ethyl ester of DTPA (C2E2) and purify to yield a crystalline powder.

-

Characterization: Confirm the structure and purity using NMR, mass spectrometry, and elemental analysis.

-

Physicochemical Properties: Determine the solubility, lipophilicity (logP), and stability in simulated gastric and intestinal fluids.

Protocol 4: In Vivo Efficacy Study in a Dog Inhalation-Contamination Model

-

Animal Model: Use beagle dogs as the animal model.

-

Contamination: Expose the dogs to ²⁴¹Am nitrate via inhalation.

-

Treatment: Administer a single oral dose of C2E2 at a specified time point (e.g., 24 hours) post-contamination.

-

Sample Collection: Collect urine and feces over a defined period to measure ²⁴¹Am excretion.

-

Biodistribution: At the end of the study, euthanize the animals and determine the ²⁴¹Am content in various tissues.

-

Data Analysis: Compare the excretion and tissue retention of ²⁴¹Am in treated animals to an untreated control group.

Mandatory Visualization

Theranostic Nanoparticles for Combined Imaging and Therapy

The integration of diagnostic and therapeutic functionalities into a single nanoplatform offers a promising approach for personalized medicine. Di-DTPA can be conjugated to polymers or other molecules to create theranostic nanoparticles.

Data Presentation

Table 5: In Vitro Cytotoxicity of Gd(DTPA-CPT) Nanoparticles.

| Cell Line | IC₅₀ (µM) |

| LoVo | 1.71 |

| HepG2 | 0.53 |

Data from a study on self-assembled Gd(DTPA-camptothecin) nanoparticles.

Experimental Protocols

Protocol 5: Synthesis of Gd-DTPA-Conjugated Theranostic Nanoparticles

-

Conjugation: Chemically conjugate Gd-DTPA to a polymer-drug construct (e.g., poly(L-γ-glutamyl-glutamine)-paclitaxel, PGG-PTX).

-

Self-Assembly: Allow the resulting amphiphilic molecule to self-assemble into nanoparticles in an aqueous solution.

-

Characterization: Determine the particle size, polydispersity, and morphology using dynamic light scattering (DLS) and transmission electron microscopy (TEM).

-

Relaxivity Measurement: Measure the T1 relaxivity of the nanoparticles to assess their potential as MRI contrast agents.

Protocol 6: In Vivo Antitumor Efficacy Study

-

Animal Model: Use nude mice bearing human tumor xenografts (e.g., NCI-H460 lung cancer).

-

Treatment: Administer the theranostic nanoparticles intravenously. Include control groups receiving saline and the free drug.

-

Tumor Monitoring: Measure tumor volume at regular intervals to assess tumor growth inhibition.

-

MRI Imaging: Perform MRI scans at different time points post-injection to visualize nanoparticle accumulation in the tumor.

-

Biodistribution: Conduct ex vivo fluorescence imaging of major organs to determine the nanoparticle distribution.

Mandatory Visualization

Molecular Mechanisms and Signaling Pathways

The therapeutic effects of di-DTPA-based agents are primarily mediated by the payload they deliver, be it a radionuclide or a photosensitizer.

Radionuclide Therapy-Induced Cell Death

Ionizing radiation from radionuclides delivered by di-DTPA conjugates induces DNA damage, particularly double-strand breaks. This triggers a cascade of cellular responses that can lead to apoptosis.

Photodynamic Therapy-Induced Cell Death

In photodynamic therapy (PDT), a di-DTPA-conjugated photosensitizer, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS). ROS can damage various cellular components, leading to cell death through apoptosis, necrosis, or autophagy.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Bifunctional DTPA Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis and purification of a bifunctional diethylenetriaminepentaacetic acid (DTPA) derivative, a crucial component in the development of targeted therapeutics and diagnostic agents. The protocol outlines the synthesis of cyclic DTPA dianhydride, a key intermediate, and its subsequent conjugation to a target ligand (TL) containing a primary amine, followed by purification of the final conjugate.

Overview

Diethylenetriaminepentaacetic acid (DTPA) is a powerful chelating agent widely used in medicine to form stable complexes with metal ions.[1][2][3] In drug development, bifunctional derivatives of DTPA are employed to attach these chelating moieties to targeting molecules such as peptides, antibodies, or other ligands.[4][5] This allows for the delivery of radioactive metal ions for imaging (e.g., SPECT or PET) or therapy to specific sites in the body. The synthesis of these conjugates typically involves the formation of a reactive DTPA intermediate, such as cyclic DTPA dianhydride, which can then be coupled to a targeting ligand.

Experimental Data Summary

The following table summarizes quantitative data from representative synthetic procedures for DTPA derivatives. Yields can vary depending on the specific reactants and reaction conditions.

| Step | Product | Starting Materials | Reported Yield | Reference |

| Synthesis | Cyclic DTPA Dianhydride | DTPA, Acetic Anhydride, Pyridine | ~94% | |

| Synthesis & Purification | DTPA-D-Phe1-octreotide | Monoreactive DTPA, Peptide on resin | 31.8% (overall) | |

| Synthesis | DTPA-bis(amide) (DTPA-A) | DTPA Dianhydride, Aqueous Ammonia | 70% |

Experimental Workflow

The overall workflow for the synthesis and purification of a di-DTPA-TL conjugate is depicted below. This process begins with the synthesis of the reactive intermediate, cyclic DTPA dianhydride, from DTPA. This is followed by conjugation to the target ligand and subsequent purification of the final product.

Caption: Workflow for di-DTPA-TL Synthesis and Purification.

Experimental Protocols

Part 1: Synthesis of Cyclic DTPA Dianhydride (cDTPAA)

This protocol describes the synthesis of cyclic DTPA dianhydride, a reactive intermediate for conjugation. The procedure is based on the reaction of DTPA with acetic anhydride in the presence of pyridine.

Materials and Equipment:

-

Diethylenetriaminepentaacetic acid (DTPA)

-

Acetic anhydride

-

Pyridine

-

Acetonitrile

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle or oil bath

-

Büchner funnel and filter paper

-

Vacuum flask

-

Vacuum oven or desiccator with P₂O₅

Procedure:

-

In a round-bottom flask, suspend DTPA (e.g., 20 g, 50.8 mmol) in a mixture of acetic anhydride (e.g., 25.8 g, 253 mmol) and pyridine (e.g., 30 mL).

-

Heat the mixture with stirring to 65-70°C.

-

Maintain this temperature for 20-24 hours.

-

After the reaction is complete, cool the mixture to room temperature. A white solid should precipitate.

-

Filter the white solid product using a Büchner funnel.

-

Wash the precipitate thoroughly with acetic anhydride (e.g., 4 x 150 mL) and then with hot acetonitrile (e.g., 3 x 150 mL).

-

Dry the resulting white solid under vacuum in the presence of a desiccant like P₂O₅ to obtain the cyclic DTPA dianhydride. The expected yield is approximately 94%.

Part 2: Synthesis of di-DTPA-TL Conjugate

This protocol outlines the conjugation of the synthesized cyclic DTPA dianhydride to a generic amine-containing target ligand (TL-NH₂). This procedure will result in a bis-amide linkage.

Materials and Equipment:

-

Cyclic DTPA dianhydride (cDTPAA)

-

Target Ligand with at least one primary amine (TL-NH₂)

-

Anhydrous Dimethylformamide (DMF) or other suitable aprotic solvent

-

Reaction vessel with magnetic stirrer and nitrogen/argon inlet

-

Stirring plate

-

Ice bath

Procedure:

-

Dissolve the amine-containing target ligand (TL-NH₂) in anhydrous DMF under an inert atmosphere (nitrogen or argon).

-

In a separate flask, dissolve cyclic DTPA dianhydride (2 molar equivalents relative to the amine groups on TL to be conjugated) in anhydrous DMF.

-

Cool the TL-NH₂ solution in an ice bath.

-

Slowly add the DTPA dianhydride solution to the cooled TL-NH₂ solution while stirring.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. The reaction progress can be monitored by an appropriate technique such as TLC or LC-MS.

Part 3: Purification of di-DTPA-TL Conjugate

This protocol provides a general procedure for the purification of the synthesized conjugate. The specific method may need to be optimized based on the properties of the target ligand. For peptide conjugates, reversed-phase HPLC is a common and effective method.

Materials and Equipment:

-

Crude di-DTPA-TL conjugate solution

-

Diethyl ether or other suitable non-polar solvent for precipitation

-

Centrifuge and centrifuge tubes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18 for peptides)

-

Lyophilizer

-

Solvents for HPLC (e.g., water with 0.1% TFA, acetonitrile with 0.1% TFA)

Procedure:

-

Precipitation: Pour the reaction mixture into a large volume of cold diethyl ether (or another suitable non-polar solvent) to precipitate the crude product.

-

Isolation: Isolate the precipitate by centrifugation or filtration. Wash the precipitate with the same non-polar solvent to remove unreacted starting materials and byproducts.

-

Dissolution: Dissolve the crude product in a minimum amount of a suitable solvent, such as a water/acetonitrile mixture.

-

HPLC Purification: Purify the dissolved product using reversed-phase HPLC. A gradient elution from a low to high concentration of organic solvent (e.g., acetonitrile) is typically used.

-

Fraction Collection: Collect the fractions containing the pure product, as determined by UV detection.

-

Lyophilization: Combine the pure fractions and lyophilize (freeze-dry) to obtain the final di-DTPA-TL conjugate as a solid powder.

-

Analysis: Confirm the identity and purity of the final product using analytical HPLC and mass spectrometry.

Concluding Remarks

This document provides a foundational set of protocols for the synthesis and purification of di-DTPA-TL conjugates. Researchers should note that reaction conditions, stoichiometry, and purification methods may require optimization depending on the specific chemical properties of the target ligand. Appropriate analytical techniques should be employed to monitor reaction progress and confirm the identity and purity of all intermediates and the final product.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. DTPA Derivatives - CD Bioparticles [cd-bioparticles.net]

- 4. De novo synthesis of a new diethylenetriaminepentaacetic acid (DTPA) bifunctional chelating agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bifunctional chelators for radiorhenium: past, present and future outlook - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Radiolabeling di-DTPA Terminated Lipids with Indium-111

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indium-111 (¹¹¹In) is a gamma-emitting radionuclide widely utilized in nuclear medicine for single-photon emission computed tomography (SPECT) imaging. Its favorable physical half-life (2.8 days) and gamma-ray energies make it suitable for tracking the in vivo biodistribution of radiolabeled molecules and nanoparticles, such as liposomes. Liposomes, versatile drug delivery vehicles, can be rendered imageable by incorporating chelating agents into their lipid bilayer. Diethylenetriaminepentaacetic acid (DTPA) is a bifunctional chelator that can be conjugated to lipids and stably complexes with ¹¹¹In. This document provides a detailed experimental guide for the radiolabeling of liposomes containing di-DTPA terminated lipids (di-DTPA TL) with Indium-111. Bifunctional chelating agents are crucial for ensuring a stable complex between the radionuclide and the liposome.[1]

Principle of the Method

The labeling process is based on the chelation of Indium-111 by the DTPA moieties present on the surface of pre-formed liposomes. A di-DTPA terminated lipid is incorporated into the liposome formulation during its preparation. The externally available DTPA groups then readily form a stable coordination complex with ¹¹¹In³⁺ upon incubation. This method avoids the need to encapsulate the radionuclide within the liposome, offering a more straightforward and efficient labeling process.

Materials and Reagents

| Material/Reagent | Supplier (Example) | Grade |

| di-DTPA Terminated Lipid (e.g., di-DTPA-DSPE) | Custom Synthesis/Avanti Polar Lipids | >95% Purity |

| Phosphatidylcholine (PC) | Avanti Polar Lipids | High Purity |

| Cholesterol | Sigma-Aldrich | ≥99% |

| Indium-111 Chloride (¹¹¹InCl₃) | Mallinckrodt Pharmaceuticals | Sterile, No-Carrier-Added |

| 2-(N-morpholino)ethanesulfonic acid (MES) | Sigma-Aldrich | Molecular Biology Grade |

| Ethylenediaminetetraacetic acid (EDTA) | Sigma-Aldrich | ACS Reagent Grade |

| Sodium Chloride (NaCl) | Fisher Scientific | ACS Grade |

| Citric Acid | Sigma-Aldrich | ACS Reagent Grade |

| Methanol | Fisher Scientific | HPLC Grade |

| Chloroform | Fisher Scientific | HPLC Grade |

| Instant Thin-Layer Chromatography (ITLC) Strips | Pall Corporation | SG |

| HPLC Column (e.g., C18) | Waters | |

| Sterile Water for Injection | Hospira | USP |

| 0.22 µm Syringe Filters | Millipore | Sterile |

Experimental Protocols

Preparation of Liposomes containing this compound

This protocol describes the preparation of liposomes using the lipid film hydration method followed by extrusion.

1.1. Lipid Film Hydration:

-

In a round-bottom flask, combine the desired lipids in chloroform. A typical molar ratio would be PC:Cholesterol:this compound (e.g., 55:40:5).

-

Mix the lipids thoroughly by vortexing.

-

Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.

-

Further dry the lipid film under a stream of nitrogen gas for at least 30 minutes to remove any residual solvent.

1.2. Hydration and Vesicle Formation:

-

Hydrate the lipid film with a suitable aqueous buffer (e.g., 0.9% NaCl) by gentle rotation. The temperature of the hydrating buffer should be above the phase transition temperature (Tc) of the lipid with the highest Tc.

-

The hydration process results in the formation of multilamellar vesicles (MLVs).

1.3. Liposome Sizing by Extrusion:

-

To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

-

Pass the liposome suspension multiple times (e.g., 11-21 times) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder. This should also be performed at a temperature above the Tc of the lipids.

-

The resulting liposome suspension can be stored at 4°C until radiolabeling.

Radiolabeling of this compound Liposomes with Indium-111

This protocol outlines the chelation of ¹¹¹InCl₃ to the DTPA groups on the liposome surface.

-

In a sterile, pyrogen-free reaction vial, add a specific volume of the this compound liposome suspension.

-

Add a volume of 0.5 M MES buffer (pH 5.4) that is twice the volume of the ¹¹¹InCl₃ solution to be added.

-

Carefully add the desired amount of ¹¹¹InCl₃ solution to the liposome-buffer mixture.

-

Incubate the reaction mixture for 30 minutes at room temperature with gentle mixing.

-

After incubation, add a solution of 50 mM EDTA to a final concentration of 5 mM to chelate any unincorporated ¹¹¹In. Let it sit for 5 minutes.

-

The ¹¹¹In-di-DTPA-TL-liposomes are now ready for quality control.

Quality Control of ¹¹¹In-di-DTPA-TL-Liposomes

3.1. Radiochemical Purity by Instant Thin-Layer Chromatography (ITLC):

-

Spot a small amount (1-2 µL) of the final radiolabeled liposome solution onto an ITLC-SG strip.

-

Develop the strip in a chromatography chamber containing a mobile phase of 0.1 M citrate buffer (pH 6.0).

-

In this system, the ¹¹¹In-di-DTPA-TL-liposomes will remain at the origin (Rf = 0.0), while free ¹¹¹In-citrate and ¹¹¹In-EDTA complexes will migrate with the solvent front (Rf = 1.0).

-

After the solvent front has reached the top of the strip, remove the strip, let it dry, and cut it in half.

-

Measure the radioactivity of each half using a gamma counter.

-

Calculate the radiochemical purity (RCP) as: RCP (%) = (Counts at Origin / (Counts at Origin + Counts at Solvent Front)) x 100

3.2. Radiochemical Purity by High-Performance Liquid Chromatography (HPLC) (Representative Protocol):

-

System: HPLC system with a radiodetector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: A linear gradient from 95% A to 100% B over 20 minutes.

-

Flow Rate: 1 mL/min.

-

Injection Volume: 20 µL.

-

Detection: Monitor the eluate with a UV detector (e.g., at 214 nm) and a radioactivity detector.

-

Expected Results: Free ¹¹¹In will elute early in the gradient, while the larger, more hydrophobic ¹¹¹In-labeled liposomes will have a longer retention time. The radiochemical purity is determined by integrating the peak areas in the radio-chromatogram.

In Vitro Stability Study

-

Incubate an aliquot of the purified ¹¹¹In-di-DTPA-TL-liposomes in human serum at 37°C.

-

At various time points (e.g., 1, 4, 24, and 48 hours), take a sample and determine the radiochemical purity using ITLC as described in section 3.1.

-

A stable formulation should show minimal release of ¹¹¹In from the liposomes over time.

Data Presentation

Table 1: Typical Radiolabeling Efficiency and Radiochemical Purity

| Parameter | Value | Method |

| Labeling Efficiency | >95% | ITLC |

| Radiochemical Purity (after EDTA) | >98% | ITLC/HPLC |

Table 2: In Vitro Stability in Human Serum

| Incubation Time (hours) | Radiochemical Purity (%) |

| 1 | >98% |

| 4 | >97% |

| 24 | >95% |

| 48 | >95% |

Visualizations

Caption: Experimental workflow for the preparation and radiolabeling of this compound liposomes with ¹¹¹In.

Caption: Logical relationship of components in the final ¹¹¹In-labeled liposome.

References

protocol for conjugating di-DTPA TL to bispecific antibodies

Application Note & Protocol

Topic: Protocol for Conjugating Diethylenetriaminepentaacetic acid (DTPA) to Bispecific Antibodies for Radiopharmaceutical Development

Audience: Researchers, scientists, and drug development professionals.

Introduction

Radioimmunotherapy (RIT) and radioimmunoimaging (RII) are targeted therapeutic and diagnostic strategies that employ monoclonal or bispecific antibodies to deliver cytotoxic radionuclides to specific cell populations, such as tumor cells. A critical component of this technology is the bifunctional chelating agent (BCA), which covalently links the antibody to a radiometal ion. Diethylenetriaminepentaacetic acid (DTPA) and its derivatives are widely used acyclic chelators capable of forming stable complexes with various therapeutic and diagnostic radionuclides, including Indium-111 (¹¹¹In), Yttrium-90 (⁹⁰Y), and Lutetium-177 (¹⁷⁷Lu).[1][2]

The most common method for conjugating DTPA to an antibody involves the use of cyclic DTPA anhydride (cDTPAA). This process relies on an acylation reaction where the anhydride group of cDTPAA reacts with primary amine groups on the antibody, predominantly the ε-amino group of surface-accessible lysine residues, to form a stable amide bond.[3][4] The resulting DTPA-antibody conjugate can then be radiolabeled with a desired metal ion.

The ratio of chelator molecules to the antibody, known as the chelator-to-antibody ratio (CAR), is a critical parameter. A high CAR can increase the specific activity of the final radiolabeled antibody but may also compromise the antibody's immunoreactivity and in vivo stability.[5] Therefore, the conjugation process must be carefully optimized and the resulting conjugate must be thoroughly characterized to ensure its suitability for clinical applications. This document provides a detailed protocol for the conjugation of cDTPAA to bispecific antibodies, purification of the conjugate, and subsequent characterization.

Caption: Chemical principle of DTPA conjugation to a bispecific antibody.

Experimental Workflow